molecular formula C13H21IO5 B12091621 6-iodo-2,3-dimethoxy-2,3,7-trimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-ol

6-iodo-2,3-dimethoxy-2,3,7-trimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-ol

Cat. No.: B12091621
M. Wt: 384.21 g/mol
InChI Key: HWKCEKOCWQHZNV-UHFFFAOYSA-N
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Description

6-iodo-2,3-dimethoxy-2,3,7-trimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-ol is a complex organic compound with a unique structure that includes iodine, methoxy groups, and a benzodioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-2,3-dimethoxy-2,3,7-trimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-ol typically involves multiple steps, including the introduction of iodine and methoxy groups into the benzodioxin ring. Common synthetic routes may include:

    Halogenation: Introduction of the iodine atom through halogenation reactions.

    Methoxylation: Addition of methoxy groups using methanol and appropriate catalysts.

    Cyclization: Formation of the benzodioxin ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6-iodo-2,3-dimethoxy-2,3,7-trimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound into oxidized derivatives.

    Reduction: Reduction of the iodine atom to form different products.

    Substitution: Substitution reactions where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as nucleophiles like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce deiodinated compounds.

Scientific Research Applications

6-iodo-2,3-dimethoxy-2,3,7-trimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-iodo-2,3-dimethoxy-2,3,7-trimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Cellular Processes: Affecting cellular metabolism and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethoxy-1,4-benzoquinone: Shares the methoxy groups but lacks the iodine and benzodioxin ring.

    6-iodo-2,3-dimethoxy-1,4-benzoquinone: Similar structure but without the trimethyl and dihydro components.

Properties

Molecular Formula

C13H21IO5

Molecular Weight

384.21 g/mol

IUPAC Name

6-iodo-2,3-dimethoxy-2,3,7-trimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-ol

InChI

InChI=1S/C13H21IO5/c1-11(15)7-9-8(6-10(11)14)18-12(2,16-4)13(3,17-5)19-9/h6,8-9,15H,7H2,1-5H3

InChI Key

HWKCEKOCWQHZNV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2C(C=C1I)OC(C(O2)(C)OC)(C)OC)O

Origin of Product

United States

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